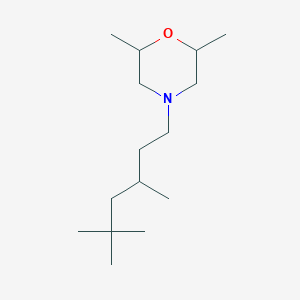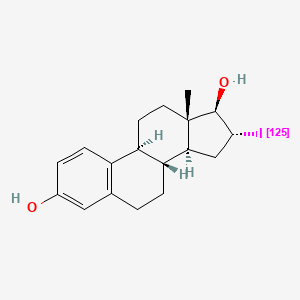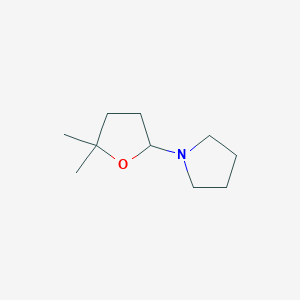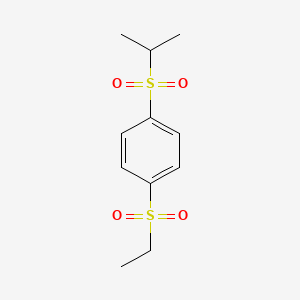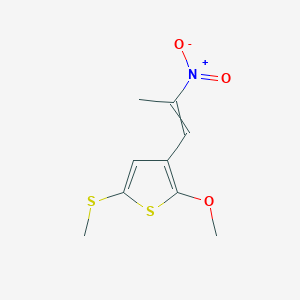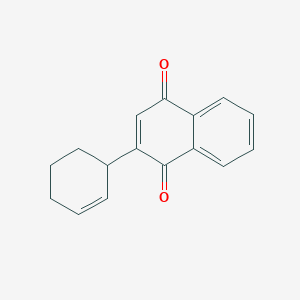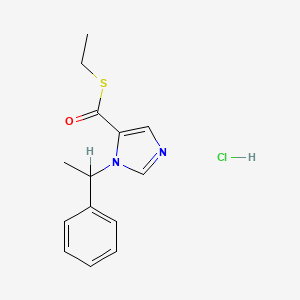![molecular formula C12H17NO2S B14472118 2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate CAS No. 65369-96-2](/img/structure/B14472118.png)
2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate involves the reaction of 2-[(ethylsulfanyl)methyl]phenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate undergoes several types of chemical reactions, including:
Photodegradation: When exposed to sunlight, the compound degrades to form similar products as hydrolysis.
Common Reagents and Conditions
Hydrolysis: Alkaline conditions (pH 9 and 12).
Photodegradation: Sunlight exposure.
Major Products Formed
Hydrolysis: 2-hydroxybenzaldehyde and 3-methylbenzo[e-1,3]oxazine-2-4-dione.
Photodegradation: Similar products as hydrolysis.
Aplicaciones Científicas De Investigación
2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate has several applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of 2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate is the inhibition of acetylcholinesterase (AChE) in the nervous system of insects . This inhibition leads to the accumulation of acetylcholine at synapses, causing continuous nerve impulse transmission, paralysis, and eventually death of the insect . The carbamylation of the enzyme is unstable, allowing for faster regeneration of AChE compared to organophosphorus compounds .
Comparación Con Compuestos Similares
Similar Compounds
Carbaryl: Another carbamate insecticide with similar AChE inhibition properties.
Aldicarb: A more toxic carbamate insecticide used for controlling a wide range of pests.
Methomyl: A carbamate insecticide known for its broad-spectrum activity.
Uniqueness
2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate is unique due to its relatively lower toxicity to humans compared to other carbamate insecticides . Its rapid hydrolysis and photodegradation also make it environmentally friendly, reducing the risk of long-term environmental contamination .
Propiedades
Número CAS |
65369-96-2 |
|---|---|
Fórmula molecular |
C12H17NO2S |
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
[2-(ethylsulfanylmethyl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H17NO2S/c1-4-16-9-10-7-5-6-8-11(10)15-12(14)13(2)3/h5-8H,4,9H2,1-3H3 |
Clave InChI |
UHTDKDCJHBDITG-UHFFFAOYSA-N |
SMILES canónico |
CCSCC1=CC=CC=C1OC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


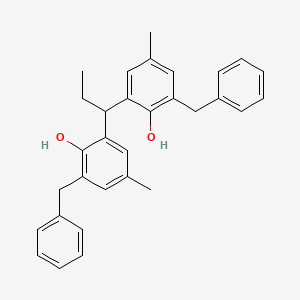

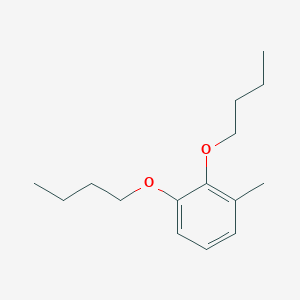
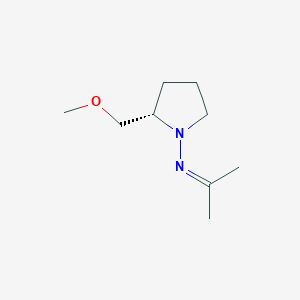
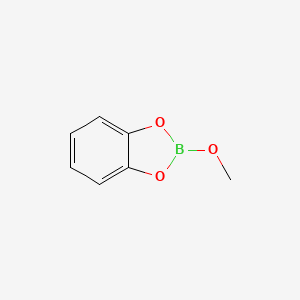
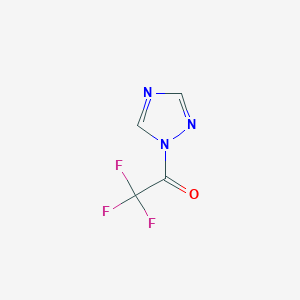
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)
